molecular formula C14H12ClNO2 B2788736 4-(3-Chloro-4-methoxybenzoyl)aniline CAS No. 106840-55-5

4-(3-Chloro-4-methoxybenzoyl)aniline

Cat. No.: B2788736
CAS No.: 106840-55-5
M. Wt: 261.71
InChI Key: GCJHCTDSRMYHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxybenzoyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzoyl group substituted with a chlorine atom and a methoxy group on the benzene ring, as well as an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxybenzoyl)aniline typically involves the acylation of 3-chloro-4-methoxyaniline with an appropriate benzoyl chloride derivative. One common method is the Friedel-Crafts acylation reaction, where 3-chloro-4-methoxyaniline reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxybenzoyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(3-Chloro-4-methoxybenzoyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxybenzoyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of functional groups (chlorine, methoxy, and benzoyl) on the aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

(4-aminophenyl)-(3-chloro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-7-4-10(8-12(13)15)14(17)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJHCTDSRMYHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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